Cas no 1607273-04-0 (4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride)

4-Methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in chemical biology and medicinal chemistry. Its key structural features include a thiazole ring and a sulfonyl fluoride group, which confer reactivity as a covalent inhibitor or probe for targeting serine hydrolases and other nucleophilic residues in proteins. The compound’s stability and selectivity make it useful for activity-based protein profiling (ABPP) and inhibitor development. The methyl-substituted thiazole moiety enhances its binding affinity and modulates electronic properties, while the sulfonyl fluoride group provides irreversible modification capabilities. This compound is particularly valuable for studying enzyme mechanisms and designing targeted covalent inhibitors.
4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride structure
1607273-04-0 structure
商品名:4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride
CAS番号:1607273-04-0
MF:C10H9FN2O4S3
メガワット:336.382861852646
CID:5681093
PubChem ID:75456622

4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 1607273-04-0
    • EN300-26588755
    • AKOS030672782
    • 4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride
    • 4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride
    • インチ: 1S/C10H9FN2O4S3/c1-13(10-12-6-7-18-10)20(16,17)9-4-2-8(3-5-9)19(11,14)15/h2-7H,1H3
    • InChIKey: KXOZWSWEMSMRDA-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)S(=O)(=O)F)(N(C)C1=NC=CS1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 335.97084846g/mol
  • どういたいしつりょう: 335.97084846g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 532
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 129Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26588755-0.5g
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride
1607273-04-0
0.5g
$946.0 2023-09-13
Enamine
EN300-26588755-0.05g
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride
1607273-04-0
0.05g
$827.0 2023-09-13
Enamine
EN300-26588755-2.5g
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride
1607273-04-0
2.5g
$1931.0 2023-09-13
Enamine
EN300-26588755-5g
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride
1607273-04-0
5g
$2858.0 2023-09-13
Enamine
EN300-26588755-1g
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride
1607273-04-0
1g
$986.0 2023-09-13
Enamine
EN300-26588755-0.25g
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride
1607273-04-0
0.25g
$906.0 2023-09-13
Enamine
EN300-26588755-0.1g
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride
1607273-04-0
0.1g
$867.0 2023-09-13
Enamine
EN300-26588755-10g
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride
1607273-04-0
10g
$4236.0 2023-09-13

4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride 関連文献

4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluorideに関する追加情報

4-Methyl(1,3-Thiazol-2-Yl)Sulfamoylbenzene-1-Sulfonyl Fluoride: A Comprehensive Overview

4-Methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride (CAS No. 1607273-04-0) is a highly specialized chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their role in organic synthesis and material science. The structure of this compound is characterized by a benzene ring substituted with a methyl group at the para position, a sulfamoyl group attached to a thiazole ring at the meta position, and a sulfonyl fluoride group at the ortho position relative to the sulfamoyl group.

The thiazole ring in this compound is a heterocyclic aromatic structure containing sulfur and nitrogen atoms. This moiety is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug design and agrochemicals. The sulfamoyl group (SO₂NH) attached to the thiazole ring further enhances the compound's reactivity and functional versatility. The sulfonyl fluoride group (SO₂F) is another critical feature, as it is commonly used as an activating agent in peptide synthesis and as a building block in organic chemistry.

Recent studies have highlighted the importance of sulfonyl fluoride compounds in the development of novel pharmaceutical agents. For instance, research has shown that sulfonyl fluorides can serve as potent inhibitors of certain enzymes, making them promising candidates for anti-cancer and anti-inflammatory therapies. The presence of the thiazole ring in this compound adds an additional layer of functionality, as thiazoles are known for their ability to modulate biological processes such as cell signaling and enzyme activity.

In terms of synthesis, 4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride can be prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The synthesis typically begins with the preparation of the thiazole derivative, followed by the introduction of the sulfamoyl group and subsequent fluorination to yield the sulfonyl fluoride moiety. This process requires precise control over reaction conditions to ensure high yields and product purity.

The physical properties of this compound are also noteworthy. It has a melting point of approximately 155°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. These properties make it suitable for use in various laboratory settings, including chromatography and spectroscopy.

From an environmental perspective, understanding the behavior of 4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent research has focused on evaluating its biodegradability and toxicity profiles under controlled laboratory conditions. Initial findings suggest that while this compound exhibits moderate biodegradation rates, further studies are needed to fully understand its long-term environmental fate.

In conclusion, 4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride (CAS No. 1607273-04-0) is a versatile chemical entity with diverse applications across multiple disciplines. Its unique structure combines functional groups that offer both reactivity and stability, making it an attractive candidate for further research and development. As new insights into its properties continue to emerge, this compound holds great promise for advancing scientific knowledge and technological innovation.

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